molecular formula C10H12N2OS B253868 2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one

2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer B253868
Molekulargewicht: 208.28 g/mol
InChI-Schlüssel: BLISYHUDGVINSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MRS1477 and has been studied extensively for its biochemical and physiological effects.

Wirkmechanismus

The mechanism of action of 2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one is through its interaction with the P2X7 receptor. This receptor is involved in the regulation of various physiological processes, including inflammation, pain, and apoptosis. By binding to this receptor, 2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one can modulate these processes, leading to its potential therapeutic applications.
Biochemical and Physiological Effects:
2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. This compound has also been shown to induce apoptosis in cancer cells, leading to its potential use in cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one is its high affinity for the P2X7 receptor, which makes it a potential candidate for the development of drugs targeting this receptor. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to work with in lab experiments.

Zukünftige Richtungen

There are several potential future directions for the study of 2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is the development of new drugs targeting the P2X7 receptor for the treatment of neurological disorders and cancer. Another direction is the study of the compound's potential applications in other fields, such as immunology and infectious diseases. Additionally, further research is needed to optimize the synthesis method and improve the solubility of the compound for easier use in lab experiments.
Conclusion:
In conclusion, 2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has potential applications in various scientific fields. Its high affinity for the P2X7 receptor makes it a promising candidate for drug development, particularly in the fields of neuroscience and cancer treatment. However, further research is needed to optimize the synthesis method and improve the solubility of the compound for easier use in lab experiments.

Synthesemethoden

The synthesis of 2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through various methods. One of the most commonly used methods is the reaction between 2,3,5,6-tetramethylthiophene-4-carboxylic acid and urea in the presence of a catalyst. This reaction yields 2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one as a white solid with a high yield.

Wissenschaftliche Forschungsanwendungen

2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of neuroscience. It has been shown to have a high affinity for the P2X7 receptor, which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

Eigenschaften

Produktname

2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one

Molekularformel

C10H12N2OS

Molekulargewicht

208.28 g/mol

IUPAC-Name

2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C10H12N2OS/c1-5-6(2)14-9-8(5)10(13)12(4)7(3)11-9/h1-4H3

InChI-Schlüssel

BLISYHUDGVINSP-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)C)C

Kanonische SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.